molecular formula C8H6BrClO2 B1438220 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole CAS No. 65673-82-7

4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole

Cat. No.: B1438220
CAS No.: 65673-82-7
M. Wt: 249.49 g/mol
InChI Key: SJBPZFVJNASLBI-UHFFFAOYSA-N
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Description

4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 4th position and a chloromethyl group at the 6th position on the benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-bromo-6-(chloromethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBPZFVJNASLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65673-82-7
Record name 4-bromo-6-(chloromethyl)-1,3-dioxaindane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole followed by chloromethylation. One common method is as follows:

    Bromination: 1,3-benzodioxole is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4th position.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.

Industrial Production Methods

In an industrial setting, the production of 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole can be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the bromine or chloromethyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to achieve selective reduction.

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives, thioethers, and ethers.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include dehalogenated compounds and alcohols.

Scientific Research Applications

Organic Synthesis

  • Intermediate for Complex Molecules : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups facilitate nucleophilic substitution reactions, allowing for the introduction of various substituents that enhance the compound's utility in creating diverse chemical entities.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of benzodioxoles exhibit significant antimicrobial activities. While specific data on 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole is limited, its structural similarities to other active compounds indicate potential efficacy against various pathogens.
  • Anticancer Research : The compound is being investigated for its potential anticancer properties. The mechanism involves its ability to form covalent bonds with nucleophiles, which may lead to the development of new anticancer agents.

Medicinal Chemistry

  • Pharmaceutical Development : 4-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole is explored as a precursor in synthesizing pharmaceutical compounds targeting diseases like Alzheimer's. It may inhibit acetylcholinesterase, an enzyme associated with cognitive decline .

Industrial Applications

  • Agrochemicals : The compound is utilized in developing agrochemicals due to its reactivity and ability to form derivatives that can act as pesticides or herbicides.

Case Study 1: Antimicrobial Activity

Research conducted on related benzodioxole compounds has demonstrated significant antimicrobial effects against various bacterial strains. While specific studies on 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole are ongoing, its structural characteristics suggest it could exhibit similar properties.

Case Study 2: Alzheimer’s Disease Research

In clinical trials involving compounds derived from benzodioxoles, including those structurally related to 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole, there is evidence supporting their role in inhibiting acetylcholinesterase activity. This inhibition is crucial for developing treatments aimed at alleviating symptoms associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole is primarily related to its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds with diverse biological activities. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2H-1,3-benzodioxole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    6-chloromethyl-2H-1,3-benzodioxole: Lacks the bromine atom, leading to variations in chemical behavior and biological activity.

    4-chloro-6-(bromomethyl)-2H-1,3-benzodioxole: Similar structure but with reversed positions of bromine and chlorine, affecting its chemical properties.

Uniqueness

4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole is unique due to the presence of both bromine and chloromethyl groups on the benzodioxole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole is an organic compound belonging to the class of benzodioxoles, characterized by a bromine atom at the 4th position and a chloromethyl group at the 6th position. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

The molecular formula of 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole is C8H6BrClO2. The presence of both bromine and chloromethyl groups enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for its biological activity .

The mechanism of action for 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole primarily involves its ability to form covalent bonds with various nucleophiles due to the highly reactive chloromethyl group. This reactivity can lead to the synthesis of new compounds with potential biological activities. Additionally, the bromine atom may influence interactions with biological targets through halogen bonding .

Antimicrobial Properties

Research indicates that benzodioxole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that related compounds can effectively inhibit bacterial growth and have antifungal properties. The specific activity of 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole remains under investigation, but its structural similarities suggest potential efficacy against various pathogens .

Anticancer Activity

The anticancer potential of benzodioxole derivatives has been widely studied. For example, a study evaluating thiosemicarbazone derivatives derived from benzodioxole structures reported cytotoxic effects against A549 human lung cancer cells . The mechanism often involves interference with cellular pathways critical for cancer cell survival and proliferation.

Case Studies

  • Cytotoxicity Evaluation : A recent study synthesized various benzodioxole derivatives and evaluated their cytotoxic effects on cancer cell lines. Compounds similar to 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole demonstrated IC50 values in low micromolar ranges, indicating potent anticancer activity .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of benzodioxoles, revealing that modifications at the chloromethyl position significantly influenced antibacterial efficacy. While specific data on 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole is limited, its analogs showed promising results against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
4-bromo-2H-1,3-benzodioxoleLacks chloromethyl groupLimited reactivity
6-chloromethyl-2H-1,3-benzodioxoleLacks bromine atomDifferent interaction profile
5-bromo-6-(chloromethyl)benzo[d][1,3]dioxoleSimilar halogen substitutionsEnhanced reactivity and potential

The unique combination of bromine and chloromethyl groups in 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole may provide distinct chemical properties that enhance its biological activities compared to its analogs .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via halogenation and functionalization of the benzodioxole core. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by chloromethylation at the 6-position using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like AlCl₃. Reaction optimization should focus on temperature control (0–25°C) and stoichiometric ratios to minimize side reactions such as over-halogenation .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using 1H^1 \text{H}-NMR (e.g., singlet for chloromethyl protons at δ 4.5–5.0 ppm) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole?

  • Methodology :

  • NMR : Use 13C^{13}\text{C}-NMR to confirm bromine (C-Br at ~110 ppm) and chloromethyl (C-Cl at ~45 ppm) substituents.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 279.93 for C₈H₆BrClO₂).
  • X-ray Crystallography : Employ SHELXL for structure refinement, focusing on resolving halogen positions and verifying bond angles (e.g., C-Br bond length ~1.9 Å) .
    • Data Interpretation : Compare experimental IR stretching frequencies (C-O at ~1250 cm1^{-1}) with computational models (DFT/B3LYP) to validate functional groups .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The chloromethyl moiety is susceptible to SN2 reactions. For example, reaction with sodium methoxide in THF yields 4-bromo-6-(methoxymethyl)-2H-1,3-benzodioxole. Monitor reaction kinetics via 1H^1 \text{H}-NMR to track chloride displacement (disappearance of δ 4.8 ppm peak).
  • Advanced Analysis : Compare activation energy barriers (ΔG^‡) for substitutions using DFT calculations to predict regioselectivity in polyhalogenated systems .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing patterns of 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole be analyzed to predict supramolecular assembly?

  • Methodology : Use graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., C-Cl···O interactions). ORTEP-3 software visualizes molecular packing, while SHELXL refines intermolecular distances (e.g., Cl···O contacts <3.3 Å) .
  • Case Study : Compare crystal structures of analogous compounds (e.g., 5-chloro-6-(chloromethyl)-2H-1,3-benzodioxole) to identify trends in halogen-driven packing .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzodioxoles?

  • Methodology :

  • Twinned Data : Apply SHELXL’s TWIN/BASF commands to model overlapping reflections.
  • Disorder Modeling : Use PART instructions to refine disordered bromine/chlorine positions.
  • Validation : Cross-check with Hirshfeld surface analysis to ensure electron density consistency .

Q. How does the electronic environment of 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole affect its utility as a synthetic intermediate in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst. Monitor Br-C activation via 19F^{19}\text{F}-NMR if fluorinated partners are used.
  • DFT Insights : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., bromine as electrophilic center, chloromethyl as ambiphilic site) .

Q. What safety protocols are essential when handling 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole in laboratory settings?

  • Methodology :

  • Air Sensitivity : Store under inert gas (Ar/N₂) due to hydrolytic sensitivity of the chloromethyl group.
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.
  • Waste Disposal : Neutralize halogenated waste with 10% NaOH before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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